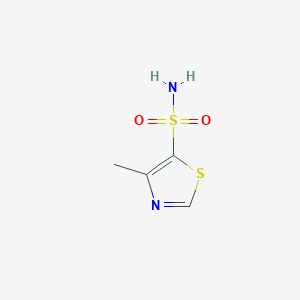

4-Methyl-1,3-thiazole-5-sulfonamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-methyl-1,3-thiazole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2S2/c1-3-4(9-2-6-3)10(5,7)8/h2H,1H3,(H2,5,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLGJCCKEZVKVSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 Methyl 1,3 Thiazole 5 Sulfonamide Derivatives

Strategies for Constructing the 4-Methyl-1,3-thiazole-5-sulfonamide Scaffold

The synthesis of the this compound scaffold is a multi-step process that involves the initial formation of the thiazole (B1198619) ring followed by the introduction of the sulfonamide group.

Classical and Contemporary Approaches to 1,3-Thiazole Ring Formation

The construction of the 1,3-thiazole ring is a cornerstone of heterocyclic chemistry, with several methods available for its synthesis.

Hantzsch Thiazole Synthesis: The most prominent and widely used method is the Hantzsch thiazole synthesis, first reported in 1881. wikipedia.org This reaction involves the condensation of an α-haloketone with a thioamide. organic-chemistry.orgnih.gov To obtain the 4-methylthiazole (B1212942) moiety specifically, chloroacetone (B47974) is a suitable α-haloketone, as it provides the necessary methyl group and adjacent carbonyl carbon for cyclization. orgsyn.org The reaction with a simple thioamide like thioacetamide (B46855) proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. youtube.com This method is known for its high yields and operational simplicity. nih.gov

Other Synthetic Routes: While the Hantzsch synthesis is dominant, other methods exist. The Cook-Heilbron synthesis involves the reaction of an α-aminonitrile with carbon disulfide. Furthermore, N-(2-oxoalkyl)amides can be treated with Lawesson's reagent to yield thiazoles. organic-chemistry.org More contemporary, copper-catalyzed methods have been developed, such as the [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate, which offer mild reaction conditions and good functional group tolerance. organic-chemistry.org

Table 1: Key Reactions for 1,3-Thiazole Ring Formation

| Reaction Name | Reactants | Key Features |

|---|---|---|

| Hantzsch Synthesis | α-Haloketone, Thioamide | High yields, versatile, widely used. organic-chemistry.orgnih.gov |

| Cook-Heilbron Synthesis | α-Aminonitrile, Carbon disulfide | Alternative classical route. |

| From N-(2-oxoalkyl)amides | N-(2-oxoalkyl)amide, Lawesson's reagent | Utilizes thionation for cyclization. organic-chemistry.org |

| Copper-Catalyzed Condensation | Oxime, Anhydride, KSCN | Modern method, mild conditions. organic-chemistry.org |

Introduction of the Sulfonamide Functional Group

Once the 4-methyl-1,3-thiazole ring is formed, the next critical step is the regioselective introduction of the sulfonamide group at the 5-position.

The process typically begins with the sulfonation of the pre-formed 4-methyl-1,3-thiazole. The methyl group at position 4 acts as an activating group, directing electrophilic substitution to the adjacent C5 position. This is commonly achieved using fuming sulfuric acid (oleum).

The resulting 4-methyl-1,3-thiazole-5-sulfonic acid is then converted into a more reactive intermediate, 4-methyl-1,3-thiazole-5-sulfonyl chloride . This transformation is typically carried out using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Finally, the sulfonyl chloride is treated with an amine source to form the sulfonamide . The reaction with aqueous or gaseous ammonia (B1221849) provides the primary sulfonamide, this compound. This amination step is generally efficient and leads to the desired product.

Derivatization at the 2-Position of the 1,3-Thiazole Ring

The 2-position of the thiazole ring is a common site for modification to generate diverse libraries of compounds for biological screening.

Synthesis of 2-Amino-4-methyl-1,3-thiazole-5-sulfonamide (B68474) Derivatives

A straightforward method to introduce an amino group at the 2-position is by adapting the Hantzsch synthesis. nih.gov By using thiourea (B124793) instead of a simple thioamide, the reaction with an α-haloketone like chloroacetone directly yields a 2-aminothiazole (B372263). orgsyn.org The resulting 2-amino-4-methylthiazole (B167648) can then undergo the sulfonation and amidation sequence described previously to afford the target 2-amino-4-methyl-1,3-thiazole-5-sulfonamide.

Alternatively, derivatization can occur on a pre-existing 2-amino-thiazole scaffold. For example, 2-aminothiazole can react with various sulfonyl chlorides to produce N-(thiazol-2-yl)sulfonamide derivatives. nih.gov This highlights the versatility of the 2-amino group as a handle for further functionalization. nih.gov

Table 2: Synthesis of 2-Aminothiazole Derivatives via Hantzsch Reaction

| α-Haloketone | Thioamide Source | Product | Typical Conditions |

|---|---|---|---|

| Chloroacetone | Thiourea | 2-Amino-4-methylthiazole | Reflux in water or ethanol. orgsyn.org |

| 2-Bromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole | Methanol, heat. youtube.com |

| Substituted α-haloketones | Substituted thioureas | Various 2-amino-4-substituted-thiazoles | Microwave heating in methanol. nih.gov |

Halogenation and Subsequent Functionalization at the 2-Position

Introducing a halogen at the 2-position provides a versatile intermediate for cross-coupling reactions. While direct halogenation of the this compound scaffold at C2 can be challenging, a common strategy involves starting with 2-amino-4-methyl-1,3-thiazole-5-sulfonamide and utilizing a Sandmeyer-type reaction. This involves diazotization of the 2-amino group with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a mineral acid, followed by treatment with a copper(I) halide salt (e.g., CuCl, CuBr) to install the corresponding halogen.

In some contexts, biocatalytic halogenation using enzymes like vanadium-dependent haloperoxidases has been explored for the derivatization of 2-aminothiazoles, offering a greener alternative under mild aqueous conditions. nih.gov These enzymes can selectively halogenate electron-rich positions on the thiazole ring. nih.gov

Once the 2-halo derivative is obtained, the halogen can serve as a leaving group in various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira reactions, allowing for the introduction of a wide array of aryl, vinyl, or alkynyl substituents at the 2-position.

Regioselective Modifications and Functional Group Interconversions of the Sulfonamide Moiety

The sulfonamide group itself can be a site for further chemical modification, which can significantly impact the pharmacological properties of the molecule. These modifications typically involve the substitution of one or both hydrogen atoms on the sulfonamide nitrogen.

Alkylation or arylation of the sulfonamide nitrogen can be achieved by reacting the primary sulfonamide with an appropriate alkyl or aryl halide in the presence of a base. For instance, N-alkylation of related thiazole-sulfonamide systems has been successfully performed using reagents like benzyl (B1604629) chloride or allyl bromide in a solvent such as dimethylformamide (DMF) with a base like calcium hydride. nih.gov This approach allows for the synthesis of secondary or tertiary sulfonamides.

These N-substituted derivatives are often synthesized to modulate properties like lipophilicity, hydrogen bonding capacity, and metabolic stability, which are critical for drug efficacy. nih.gov The choice of the substituent on the sulfonamide nitrogen can be guided by structure-activity relationship (SAR) studies to optimize biological activity. researchgate.net

Table 3: Example of N-Alkylation of a Thiazole Sulfonamide

| Starting Material | Alkylating Agent | Base/Solvent | Product |

|---|---|---|---|

| 4-Chloro-N-(thiazol-2-yl)benzenesulfonamide | Benzyl chloride | CaH₂ / DMF | N-Benzyl-4-chloro-N-(thiazol-2-yl)benzenesulfonamide nih.gov |

| 4-Methyl-N-(thiazol-2-yl)benzenesulfonamide | Allyl bromide | CaH₂ / DMF | N-Allyl-4-methyl-N-(thiazol-2-yl)benzenesulfonamide nih.gov |

Methodological Advancements in Synthetic Protocols

Recent research has emphasized the development of more streamlined and efficient synthetic routes to thiazole-based sulfonamides. These advancements are crucial for the rapid and cost-effective production of compound libraries for drug discovery and development.

The development of one-pot and multicomponent reactions represents a significant leap forward in the synthesis of complex heterocyclic compounds like thiazole sulfonamides. These strategies enhance efficiency by reducing the number of synthetic steps, minimizing waste, and often shortening reaction times. While a specific one-pot synthesis for this compound is not extensively documented, the principles are well-established in the synthesis of related thiazole derivatives.

One prominent example is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. synarchive.com This reaction has been adapted into one-pot, three-component procedures for the synthesis of various thiazole derivatives. mdpi.comresearchgate.netasianpubs.org For instance, a one-pot reaction of an α-haloketone, thiourea, and a substituted aldehyde can yield highly functionalized thiazoles under solvent-free conditions or with the aid of a reusable catalyst. mdpi.comresearchgate.net These multicomponent reactions are highly efficient and atom-economical. nih.govnih.gov

The application of microwave irradiation has also been shown to enhance the efficiency of these one-pot syntheses, leading to significantly reduced reaction times and improved yields of thiazole derivatives. nih.gov

The synthesis of the key intermediate, 4-methyl-1,3-thiazole-5-sulfonyl chloride, is a crucial step. One method involves the reaction of 4-methylthiazole-5-carboxylic acid with thionyl chloride to produce the corresponding acid chloride. mdpi.com Another approach involves the oxidative chlorination of a related thiol. For example, 5-methyl-1,3,4-thiadiazole-2-thiol (B7760102) can be converted to its sulfonyl chloride in high yield using sodium hypochlorite (B82951) and hydrochloric acid at low temperatures. rsc.org

The subsequent N-sulfonylation of an aminothiazole is a key transformation in the synthesis of thiazole sulfonamide derivatives. The selection of reagents and reaction conditions plays a pivotal role in the success of this step. Generally, the reaction involves treating an aminothiazole with a substituted benzenesulfonyl chloride in the presence of a base.

Detailed research findings have identified optimized conditions for this transformation. For instance, the N-sulfonylation of 2-aminothiazole can be effectively carried out using various substituted benzenesulfonyl chlorides in the presence of sodium acetate (B1210297) in aqueous media at elevated temperatures. The reaction progress is often monitored by thin-layer chromatography (TLC), and the product can be isolated by simple filtration.

The following interactive data table summarizes the optimized reaction conditions for the synthesis of various N-(thiazol-2-yl)benzenesulfonamide derivatives.

| Product | Benzenesulfonyl Chloride Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Methyl-N-(thiazol-2-yl)benzenesulfonamide | 4-Methylbenzenesulfonyl chloride | Sodium acetate | Water | 80-85 | 4 | 83 |

| 4-Methoxy-N-(thiazol-2-yl)benzenesulfonamide | 4-Methoxybenzenesulfonyl chloride | Sodium acetate | Water | 80-85 | 8 | 82 |

| 4-Nitro-N-(thiazol-2-yl)benzenesulfonamide | 4-Nitrobenzenesulfonyl chloride | Sodium acetate | Water | 80-85 | 4 | 70 |

The choice of the substituent on the benzenesulfonyl chloride ring influences the reaction time and yield. Electron-donating groups may require longer reaction times, while electron-withdrawing groups can facilitate the reaction. The use of a base like sodium acetate is crucial to neutralize the hydrochloric acid generated during the reaction.

Further derivatization of the sulfonamide nitrogen can be achieved through alkylation. This is typically performed by treating the N-sulfonylated intermediate with an alkylating agent in the presence of a base like calcium hydride in an aprotic solvent such as dimethylformamide (DMF).

Structure Activity Relationship Sar and Molecular Recognition of 4 Methyl 1,3 Thiazole 5 Sulfonamide Derivatives

Elucidation of Key Structural Features Dictating Biological Activity

The biological activity of 4-Methyl-1,3-thiazole-5-sulfonamide derivatives is not a matter of chance; it is a direct consequence of their specific molecular architecture. The arrangement of the thiazole (B1198619) ring, the methyl group, and the sulfonamide moiety, along with any substitutions, creates a unique chemical entity with a defined ability to interact with biological targets.

Role of the 5-Sulfonamide Group in Pharmacophore Development

The 5-sulfonamide group is a well-established pharmacophore, particularly in the design of carbonic anhydrase inhibitors. nih.govmdpi.com This group is crucial for binding to the zinc ion within the active site of these enzymes. nih.gov The sulfonamide's nitrogen atom coordinates with the metal ion, while the oxygen atoms can form hydrogen bonds with nearby amino acid residues, such as Thr199. mdpi.com This dual interaction firmly anchors the inhibitor in the active site. The development of many successful drugs has relied on the inclusion of the sulfonamide moiety. researchgate.net Furthermore, the sulfonamide group is a key feature in pharmacophore models for other targets as well, such as the 5-HT7 receptor, where it satisfies a hydrogen bond acceptor region. nih.gov The versatility of the sulfonamide group in forming critical interactions with various biological targets underscores its importance in the rational design of new therapeutic agents. iaea.orgarabjchem.org

Comparative SAR Analysis with Related Heterocyclic Sulfonamides

To better understand the structure-activity relationship (SAR) of this compound derivatives, it is insightful to compare them with other heterocyclic sulfonamides. Five-membered heterocyclic sulfonamides, in general, have been shown to be more effective inhibitors of carbonic anhydrase compared to their six-membered ring counterparts. nih.govmdpi.com

Within the five-membered ring class, scaffolds like 1,3,4-thiadiazole (B1197879) have been extensively used in the development of clinically important carbonic anhydrase inhibitors such as acetazolamide (B1664987) and methazolamide. nih.govmdpi.com The replacement of a carbon atom with a nitrogen atom in the heterocyclic ring can lead to significant changes in inhibitory activity. nih.gov

For instance, a comparative study of 2,5- and 2,4-thiophene-linked sulfonamides revealed interesting SAR patterns. The 2,5-thiophene derivatives generally showed a preference for inhibiting the CA II isoform. nih.gov In contrast, this selectivity was lost in the 2,4-thiophene-linked compounds. nih.gov This highlights how the orientation of the sulfonamide group relative to the rest of the molecule, dictated by the heterocyclic core, can profoundly impact biological activity and selectivity.

The table below presents a comparative overview of the inhibitory activity of different heterocyclic sulfonamides against various carbonic anhydrase isoforms.

| Heterocyclic Core | Substituent Pattern | Target Isoform(s) | Key SAR Findings |

| 1,3,4-Thiadiazole | Varied | CA I, II, IX, XII | Well-established scaffold for potent CAIs. nih.govmdpi.com |

| 2,5-Thiophene | Varied | CA II (selective) | Generally biased towards CA II inhibition. nih.gov |

| 2,4-Thiophene | Varied | CA II (non-selective) | Loss of selectivity compared to 2,5-isomers. nih.gov |

| 1,3-Thiazole | 4-Methyl, 2-Substituted | Varied | Activity is influenced by both the 4-methyl group and 2-position substituents. nih.govnih.gov |

Rational Design Principles for Optimized Biological Potency and Selectivity (Pre-Clinical)

The principles of rational drug design aim to systematically optimize the biological potency and selectivity of lead compounds. nih.govnih.gov For this compound derivatives, this involves a multi-faceted approach.

A key strategy is the modification of the "tail" of the molecule, which extends from the core heterocyclic scaffold. mdpi.com By introducing different functional groups, it is possible to achieve additional interactions with the target enzyme, often in regions outside the primary binding site. This can lead to enhanced potency and, crucially, improved selectivity for a specific enzyme isoform. mdpi.com

For example, in the context of designing novel inhibitors, computational methods like molecular docking can be employed to predict how different structural modifications will affect binding affinity and orientation within the target's active site. iaea.orgarabjchem.org This in-silico approach allows for the prioritization of compounds for synthesis, saving time and resources. nih.gov

Mechanistic Dissection of Biological Activities of 4 Methyl 1,3 Thiazole 5 Sulfonamide Derivatives Non Clinical Context

Enzyme Inhibition Profiles and Target Engagement

Derivatives of 4-Methyl-1,3-thiazole-5-sulfonamide have demonstrated notable capabilities as enzyme inhibitors, engaging with a variety of enzymatic targets. This section delves into the specifics of their inhibition profiles against several key enzymes.

Carbonic Anhydrase (CA) Isozyme Inhibition

Sulfonamides are a major class of carbonic anhydrase inhibitors (CAIs). nih.gov The 1,3,4-thiadiazole (B1197879) scaffold, a five-membered heterocyclic ring, is a highly valued structure due to its unique chemical and biological properties. mdpi.com Derivatives of this compound have been investigated for their inhibitory effects on various isoforms of carbonic anhydrase (CA), a family of metalloenzymes crucial for numerous physiological processes. nih.govnih.gov

Studies have revealed that these derivatives can exhibit differential inhibition against various CA isozymes, including cytosolic, mitochondrial, and transmembrane forms. For instance, a series of 2-substituted-1,3,4-thiadiazole-5-sulfamides showed weak inhibitory activity against the cytosolic isoforms hCA I and hCA II, and the membrane-associated hCA IV. However, they were potent inhibitors of the mitochondrial isoforms hCA VA and hCA VB, with inhibition constants in the low nanomolar range. nih.gov

Specifically, the inhibition constants (K(I)s) were reported as follows:

hCA I: 102 nM - 7.42 µM nih.gov

hCA II: 0.54 - 7.42 µM nih.gov

hCA IV: 4.32 - 10.05 µM nih.gov

hCA VA: 4.2 - 32 nM nih.gov

hCA VB: 1.3 - 74 nM nih.gov

This demonstrates a significant selectivity of these compounds for the mitochondrial CAs over the cytosolic and transmembrane ones.

Another study on benzo[d]thiazole-5- and 6-sulfonamides, using ethoxzolamide (B1671626) as a lead molecule, identified several potent and selective inhibitors against cytosolic hCA I, II, and VII, as well as the transmembrane tumor-associated hCA IX. nih.gov The structure-activity relationship was found to be sharp, with minor structural modifications leading to significant changes in inhibitory activity. nih.govresearchgate.net

| Isozyme | Inhibition Constant (K(I)) Range |

|---|---|

| hCA I | 102 nM - 7.42 µM |

| hCA II | 0.54 - 7.42 µM |

| hCA IV | 4.32 - 10.05 µM |

| hCA VA | 4.2 - 32 nM |

| hCA VB | 1.3 - 74 nM |

The inhibitory action of sulfonamides on carbonic anhydrases is attributed to the binding of the sulfonamide moiety to the zinc ion within the enzyme's active site. nih.gov The binding and inhibition strength of a series of benzimidazo[1,2-c] nih.govwikipedia.orgnih.govthiadiazole-7-sulphonamides were determined for several human carbonic anhydrase isoforms. core.ac.uk The co-crystal structure of one of the more potent pterin-sulfonamide conjugates with Yersinia pestis DHPS revealed a binding mode similar to that of the enzymatic product analog, pteroic acid. wustl.edu

Molecular docking studies of novel hybrid sulphonamide-1,3,5-triazine–thiazole (B1198619) derivatives showed that the most potent inhibitor docked efficiently into the active site of the catalytic triad (B1167595) of Ser630, Asp708, and His740 of dipeptidyl peptidase-4 (DPP-4), engaging both the S1 and S2 pockets. researchgate.netrsc.org

Modulation of Other Enzymatic Pathways

Derivatives of the this compound scaffold have been investigated for their ability to modulate a variety of enzymatic pathways beyond primary targets. These interactions are crucial for understanding their broader biological effects in non-clinical settings. Research has focused on their inhibitory potential against enzymes implicated in metabolic diseases, neurological conditions, and cancer.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin (B600854) and leptin signaling pathways, making it a significant target for therapeutic research. The inhibition of PTP1B is a promising strategy for addressing metabolic disorders. Thiazole-based compounds, including sulfonamide derivatives, have demonstrated notable inhibitory activity against this enzyme.

In one study, a series of methyl salicylate-based thiazole (MSBT) derivatives were designed and synthesized as PTP1B inhibitors. nih.gov Several of these compounds exhibited submicromolar inhibitory concentrations, with the most potent, compound 3j , recording an IC₅₀ value of 0.51 µM, surpassing the reference inhibitor by sixfold. nih.gov The anticancer effect of this compound was linked to its ability to inhibit PTP1B, which in turn induced apoptosis and blocked the S phase of the cell cycle in cancer cells. nih.gov

Further supporting the potential of this chemical class, potent nonpeptidic benzimidazole (B57391) sulfonamide inhibitors of PTP1B have been developed that incorporate a thiazole moiety. nih.gov An X-ray co-crystal structure of one such inhibitor demonstrated that the sulfonamide group forms a crucial bidentate hydrogen bond with Asp48 in the enzyme's active site, highlighting the structural importance of the sulfonamide component for binding and inhibition. nih.gov Molecular docking simulations of other thiazole derivatives have also revealed that these molecules interact effectively with the catalytic site and surrounding loops involved in the protein's catalytic function. nih.gov

SMYD3, Aldose Reductase, Acetylcholinesterase, and Butyrylcholinesterase Inhibition

The versatility of the thiazole-sulfonamide scaffold is evident in its interaction with a diverse set of enzymes.

SMYD3 Inhibition: The enzyme SMYD3 (SET and MYND domain containing 3) is a histone methyltransferase implicated in various cancers. While research into its inhibition by thiazole-based compounds is limited, studies on related structures are informative. A novel oxindole (B195798) sulfonamide, EPZ031686 , was identified as the first orally bioavailable small molecule inhibitor of SMYD3, demonstrating the potential of the sulfonamide functional group in targeting this enzyme class. nih.gov

Aldose Reductase (ALR2) Inhibition: Aldose reductase is the first enzyme in the polyol pathway, which becomes significant during hyperglycemia. Its inhibition is a key strategy for preventing diabetic complications. Novel thiazole-sulfonamide hybrids have been specifically designed as potent ALR2 inhibitors. researchgate.net In one study, the most effective compound from a synthesized series, 7b , demonstrated inhibitory activity comparable to the standard drug Sorbinil. researchgate.net Similarly, other research on quinoxalinone-based acyl sulfonamides identified a derivative, 9g , with a potent ALR2 IC₅₀ value of 0.100 µM. nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition: The inhibition of AChE and BChE, enzymes that hydrolyze the neurotransmitter acetylcholine, is a primary approach for managing Alzheimer's disease. Thiazole-bearing sulfonamide analogs have been synthesized and evaluated as potent anti-Alzheimer's agents. nih.govsemanticscholar.org One analog, Compound 1 , showed exceptional potency with IC₅₀ values of 0.10 µM against AChE and 0.20 µM against BChE, significantly stronger than the reference drug donepezil. nih.gov Another series of sulfonyl thioureas containing a benzo[d]thiazole ring also yielded highly potent dual inhibitors; for instance, compound 6k had IC₅₀ values of 0.027 µM (AChE) and 0.043 µM (BChE). nih.gov Kinetic studies revealed that these compounds often act as competitive inhibitors. nih.gov

Table 1: Inhibition of Various Enzymes by Thiazole-Sulfonamide Derivatives and Related Compounds

| Compound/Derivative Class | Target Enzyme | Inhibition (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| Methyl Salicylate Thiazole (3j) | PTP1B | 0.51 µM (IC₅₀) | nih.gov |

| Thiazole-Sulfonamide Hybrid (7b) | Aldose Reductase (ALR2) | Activity comparable to Sorbinil | researchgate.net |

| Quinoxalinone Acyl Sulfonamide (9g) | Aldose Reductase (ALR2) | 0.100 µM (IC₅₀) | nih.gov |

| Thiazole-Sulfonamide Analog (1) | AChE | 0.10 µM (IC₅₀) | nih.gov |

| Thiazole-Sulfonamide Analog (1) | BChE | 0.20 µM (IC₅₀) | nih.gov |

| Thiazole-Piperazine Sulfonamide (8g) | AChE | 2.14 µM (IC₅₀) | nih.gov |

| Benzo[d]thiazole Sulfonyl Thiourea (B124793) (6k) | AChE | 0.027 µM (IC₅₀) | nih.gov |

| Benzo[d]thiazole Sulfonyl Thiourea (6k) | BChE | 0.043 µM (IC₅₀) | nih.gov |

Cellular Response and Pathway Modulation in Pre-Clinical Models

The enzymatic inhibitory actions of this compound derivatives translate into significant cellular effects, particularly the induction of programmed cell death in cancer models and interference with essential microbial processes.

Induction of Apoptosis in Cancer Cell Lines

A key mechanism for the anticancer activity of thiazole-sulfonamide derivatives is the induction of apoptosis. Research has demonstrated that these compounds can trigger programmed cell death across various cancer cell lines through multiple pathways.

A study on novel 1,3-thiazole derivatives showed that compound 4 had a profound effect on MCF-7 breast cancer cells, increasing the apoptotic cell population by 9-fold in the early stage and 89-fold in the late stage compared to untreated cells. mdpi.com This compound also induced cell cycle arrest at the G1 phase. mdpi.com Similarly, a thiazole-sulfonamide hybrid, compound 7 , was shown to induce apoptosis in HT-29 colon cancer cells by increasing the expression of the pro-apoptotic proteins p53 and Bax, decreasing the anti-apoptotic protein Bcl-2, and activating caspases 3 and 9. nih.govkit.edu

The mechanism of apoptosis induction can be linked to the inhibition of specific enzymes. For example, the PTP1B inhibitor 3j was found to trigger apoptosis and halt the cell cycle in the S phase in T47D breast cancer cells. nih.gov Furthermore, 5-phenyl-1,3-thiazole-4-sulfonamides have been shown to cause significant cell death via late apoptosis in MCF-7 (breast), HepG2 (liver), and HCT116 (colon) cancer cell lines. researchgate.net The anticancer activity of these sulfonamide derivatives has been associated with the initiation of both the intrinsic (mitochondrial) and extrinsic (caspase-8 mediated) apoptotic pathways. nih.gov

Table 2: Anticancer and Apoptotic Activity of Thiazole-Sulfonamide Derivatives

| Compound/Derivative Class | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 1,3-Thiazole Derivative (4) | MCF-7 (Breast) | 89-fold increase in late-stage apoptosis; G1 cell cycle arrest. | mdpi.com |

| Thiazole-Sulfonamide Hybrid (7) | HT-29 (Colon) | Potent cytotoxicity (IC₅₀ = 0.98 µM); Induced apoptosis via p53, Bax, and caspases. | nih.govkit.edu |

| Methyl Salicylate Thiazole (3j) | T47D (Breast) | Induction of apoptosis; S phase cell cycle arrest. | nih.gov |

| 5-Phenyl-1,3-thiazole-4-sulfonamides | MCF-7, HepG2, HCT116 | Significant cell death by late apoptosis. | researchgate.net |

Alterations in Microbial Cellular Processes

The foundational antimicrobial activity of sulfonamides relies on their ability to act as competitive inhibitors within pathogenic microorganisms. This action inherently requires the compounds to traverse the microbial cell envelope to reach their intracellular target.

The primary mechanism of action for sulfonamide antibiotics is the inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. nih.govnih.gov These drugs act as chemical mimics of the enzyme's natural substrate, p-aminobenzoic acid (pABA). nih.gov For this inhibition to occur, the sulfonamide molecule must first penetrate the bacterial cell wall and membrane to access the cytoplasm where DHPS is located. Therefore, cellular uptake is a prerequisite for their biological activity.

Studies on hybrid molecules combining thiazole with sulfonamides like sulfamethoxazole (B1682508) have demonstrated activity against a range of bacteria. nih.gov The effectiveness of these compounds is predicated on their ability to enter the bacterial cell and accumulate to a concentration sufficient to inhibit the target enzyme. Bacterial resistance to sulfonamides often arises from the acquisition of sul genes, which produce a modified, drug-insensitive DHPS enzyme, or through mutations in the native DHPS gene (folP). nih.gov This resistance mechanism does not prevent cell entry but rather circumvents the drug's effect once inside the cell, further underscoring that the primary interaction occurs intracellularly following permeabilization of the cell envelope.

Compound Index

Ergosterol (B1671047) Biosynthesis Inhibition

Ergosterol is a vital component of the fungal cell membrane, playing a crucial role in maintaining its integrity, fluidity, and the function of membrane-bound enzymes. The disruption of its synthesis is a well-established and effective strategy for antifungal therapy. nih.gov A variety of antifungal agents function by targeting different enzymes within the ergosterol biosynthetic pathway. nih.gov

Thiazole-containing compounds, a class to which this compound belongs, have been a subject of interest in the development of new antifungal agents. nih.gov The thiazole ring is a bioisostere of the imidazole (B134444) ring found in many well-known antifungal drugs, suggesting its potential to interact with similar biological targets. researchgate.net

The primary target for many azole antifungals, which share structural similarities with certain thiazole derivatives, is the enzyme lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov This enzyme is a crucial catalyst in the conversion of lanosterol to ergosterol. nih.gov Inhibition of CYP51 leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, which ultimately disrupts the fungal cell membrane's structure and function, leading to the inhibition of fungal growth. nih.gov

While direct evidence for this compound derivatives is not available in the reviewed literature, a study on other thiazole derivatives demonstrated their potential to interfere with the fungal cell. nih.gov In one study, newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives exhibited potent antifungal activity against various Candida albicans strains. nih.gov To investigate their mechanism of action, a test involving exogenous ergosterol was performed. The rationale behind this test is that if a compound targets ergosterol biosynthesis, the addition of external ergosterol to the growth medium should antagonize the antifungal effect. The study found that for some of the tested thiazole derivatives, the minimum inhibitory concentration (MIC) values increased in the presence of ergosterol, suggesting that their antifungal activity is indeed related to the inhibition of ergosterol biosynthesis.

Furthermore, research on sulfonamide derivatives, the other key functional group in the compound of interest, has also pointed towards antifungal activity, although the precise mechanisms are not always elucidated as ergosterol biosynthesis inhibition. researchgate.net

Table 1: Antifungal Activity of Representative Thiazole Derivatives against Candida albicans

| Compound ID | Modification on Thiazole Core | MIC Range (µg/mL) nih.gov |

| T1 | (2-(cyclopropylmethylidene)hydrazinyl) | 0.015–3.91 |

| T2 | (2-(cyclopropylmethylidene)hydrazinyl) with substitutions | 0.008–7.81 |

Note: The specific structures of T1 and T2 are proprietary to the cited research and are presented here to illustrate the antifungal potential of the thiazole class.

Table 2: Conceptual Ergosterol Biosynthesis Inhibition Profile

This table is a conceptual representation based on the known mechanisms of related compounds, as direct data for this compound derivatives is not available.

| Compound Class | Putative Target Enzyme | Expected Effect on Sterol Profile |

| Thiazole-sulfonamide Derivatives | Lanosterol 14α-demethylase (CYP51) | Depletion of ergosterol, Accumulation of lanosterol and other 14α-methylated sterols |

Computational Chemistry and in Silico Modeling of 4 Methyl 1,3 Thiazole 5 Sulfonamide Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule, governed by its electron distribution. These methods provide a detailed picture of the electronic structure, which in turn dictates the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study heterocyclic compounds, including thiazole (B1198619) and sulfonamide derivatives, to understand their molecular geometry, electronic features, and reactivity. nih.govnih.gov

In studies of related sulfonamide Schiff bases, DFT calculations using the B3LYP functional with a 6-311G+(d,p) basis set have been employed to optimize the molecular structure and analyze spectral data (FT-IR, UV-Vis, and NMR). nih.gov Such analyses show good consistency between experimental and computed results, confirming the molecular structure. nih.gov For 4-Methyl-1,3-thiazole-5-sulfonamide, DFT would similarly be used to predict its three-dimensional geometry, bond lengths, and bond angles.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. mdpi.com A smaller energy gap suggests higher reactivity, as it is energetically more favorable for electrons to be transferred. mdpi.com For instance, in studies of thiazole azo dyes, the HOMO-LUMO gap was used to compare the relative reactivity of different derivatives. mdpi.comdntb.gov.ua Furthermore, DFT is used to calculate global reactivity descriptors such as chemical potential, hardness, and electrophilicity index, which help in predicting how the molecule will interact with other chemical species. nih.govphyschemres.org The molecular electrostatic potential (MEP) map, another DFT-derived property, visualizes the charge distribution and identifies sites susceptible to electrophilic and nucleophilic attack. nih.gov

Topological analysis of various scalar fields derived from the electron density provides a deeper understanding of chemical bonding and non-covalent interactions. These methods partition the molecular space into chemically meaningful regions, such as atomic cores and valence shells, and characterize the nature of the interactions within them.

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are powerful tools for visualizing and analyzing chemical bonds. researchgate.netaraproceedings.com ELF analysis, in particular, helps to distinguish between different types of bonding (covalent, ionic) and lone pairs of electrons by measuring the Pauli repulsion. researchgate.netcanterbury.ac.uk The analysis of ELF basins and their populations provides a quantitative description of the electron distribution associated with bonding. researchgate.net Similarly, LOL provides complementary information by highlighting regions where localized orbitals are concentrated. araproceedings.com These methods have been applied to various organic molecules to understand bonding patterns and reactivity. researchgate.netaraproceedings.comresearchgate.net For this compound, ELF and LOL analysis would reveal the nature of the covalent bonds within the thiazole ring and the sulfonamide group, as well as the localization of lone pairs on the nitrogen, oxygen, and sulfur atoms.

The Reduced Density Gradient (RDG) is a method specifically used to identify and visualize non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and steric clashes. The RDG analysis of related sulfonamide-Schiff base derivatives has been used to simulate and understand these crucial interactions that stabilize the molecular structure. nih.gov This technique would be instrumental in identifying intramolecular hydrogen bonds and other weak interactions that determine the preferred conformation of this compound.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are cornerstones of structure-based drug design, enabling the prediction and analysis of how a ligand, such as a this compound derivative, interacts with a biological target, typically a protein or enzyme.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.gov The output of a docking simulation includes a binding score, which estimates the binding affinity (e.g., in kcal/mol), and the predicted binding pose of the ligand. Lower binding scores generally indicate a stronger, more favorable interaction. nih.gov

Numerous studies have employed molecular docking for thiazole and sulfonamide derivatives to predict their inhibitory potential against various enzymes. For example, docking studies of sulfonamide derivatives against carbonic anhydrase IX, a cancer target, have shown that these compounds can achieve strong binding affinities, sometimes superior to standard inhibitors like acetazolamide (B1664987). nih.gov Similarly, docking of 1,3,4-thiadiazole (B1197879) derivatives against VEGFR-2, another cancer-related protein, has helped identify potent inhibitors. nih.govmdpi.com These studies demonstrate that the thiazole and sulfonamide moieties are effective pharmacophores for establishing strong interactions within enzyme active sites.

| Compound/Derivative Class | Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Triazole Benzene (B151609) Sulfonamide Derivative | Carbonic Anhydrase IX (5FL4) | -8.1 | nih.gov |

| Benzothiazole-1,3,4-Thiadiazole Hybrid (Compound 4f) | VEGFR-2 | -10.11 | nih.gov |

| Benzothiazole-1,3,4-Thiadiazole Hybrid (Compound 4a) | VEGFR-2 | -9.89 | nih.gov |

| 1,3,4-Thiadiazole Derivative (ZINC8914312) | VEGFR-2 (4ASE) | -9.4 | mdpi.com |

Beyond predicting binding affinity, docking and MD simulations provide detailed insights into the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are crucial for a ligand's potency and selectivity. Common interactions for sulfonamide-containing compounds include hydrogen bonds formed by the -SO₂NH₂ group, which can act as both a hydrogen bond donor and acceptor.

For example, in the docking of sulfonamides into the active site of carbonic anhydrase, the sulfonamide group typically coordinates with the essential zinc ion and forms hydrogen bonds with key amino acid residues like Thr199 and Thr200. nih.gov Molecular dynamics simulations of a triazole benzene sulfonamide complexed with carbonic anhydrase IX revealed stable hydrogen bonds and hydrophobic interactions throughout a 100 ns simulation, confirming the stability of the docked pose. nih.gov MD simulations assess the dynamic stability of the complex through metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), ensuring that the interactions observed in the static docking pose are maintained over time. nih.govnih.gov

Predictive Pharmacokinetic Profiling via In Silico ADMET Models (Non-Clinical Focus)

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models offer a rapid, cost-effective way to predict these properties from a molecule's structure, helping to identify potential liabilities early in the drug discovery process.

These predictive models are based on rules and quantitative structure-activity relationships (QSAR). For instance, Lipinski's Rule of Five helps predict oral bioavailability based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.govnih.gov Studies on various sulfonamide and thiadiazole derivatives have shown that these compounds often possess favorable, drug-like ADMET profiles. nih.govnih.govnih.gov Predictions for 1,3,4-thiadiazole derivatives, for example, indicated they were potential orally bioavailable molecules. nih.gov In silico tools can predict a range of properties, including aqueous solubility, blood-brain barrier penetration, plasma protein binding, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for metabolism. researchgate.net

Evaluation of Predicted Metabolic Stability and Enzyme Inhibition Potential

Similarly, the scientific literature lacks specific data on the predicted metabolic stability and enzyme inhibition potential of this compound. While computational studies on other sulfonamide derivatives have explored their metabolic pathways and potential as enzyme inhibitors, this specific compound has not been the subject of such published analysis. researchgate.netdomainex.co.uk General principles suggest that the metabolic stability of heterocyclic compounds can be related to their electronic structure, but specific predictions for this compound are not available. nih.gov

Future Perspectives and Uncharted Territories in 4 Methyl 1,3 Thiazole 5 Sulfonamide Research

Exploration of Novel Bioactive Scaffolds and Hybrid Molecules Incorporating the 4-Methyl-1,3-thiazole-5-sulfonamide Motif

The inherent chemical properties of the this compound core, including its unique electronic and steric characteristics, make it an attractive starting point for drug discovery. The thiazole (B1198619) ring, a five-membered heterocycle containing sulfur and nitrogen, coupled with the sulfonamide group, known for enhancing bioavailability and binding affinity, provides a robust foundation for creating diverse and potent bioactive molecules.

Researchers are actively exploring the synthesis of hybrid molecules that combine the this compound motif with other pharmacologically active structures. nih.govnih.gov This molecular hybridization strategy aims to develop compounds with dual or synergistic modes of action, potentially leading to improved therapeutic efficacy and overcoming drug resistance. nih.gov For instance, the integration of this scaffold with other heterocyclic systems like piperazine (B1678402) or quinoxaline (B1680401) has been investigated to create novel hybrid molecules with potential antimicrobial or anticancer properties. nih.govresearchgate.net The rationale behind this approach is that the resulting hybrid may exhibit a broader spectrum of activity or target multiple biological pathways simultaneously.

The development of bis-thiazole derivatives linked to various core structures is another promising avenue. nih.govnih.govresearchgate.net These molecules, which contain two thiazole rings, can be synthesized by reacting appropriate starting materials like bis(hydrazinecarbothioamide) with α-halo ketones or α-keto-hydrazonoyl chlorides. researchgate.net Such strategies have led to the creation of complex molecules with intriguing structural features and potential for enhanced biological activity. researchgate.net

The versatility of the thiazole ring allows for its incorporation into a wide array of molecular architectures. nih.govnih.gov This flexibility enables medicinal chemists to design and synthesize extensive libraries of derivatives for screening against various biological targets. The exploration of these novel scaffolds is a key area of focus, with the ultimate goal of identifying new lead compounds for the treatment of a range of diseases.

Addressing Emerging Biological Challenges through this compound Derivatives (e.g., overcoming antimicrobial resistance)

The rise of antimicrobial resistance is a critical global health threat, necessitating the urgent development of new antibacterial agents. nih.gov Derivatives of this compound have demonstrated significant potential in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net

One of the key mechanisms by which sulfonamides exert their antibacterial effect is through the inhibition of dihydropteroate (B1496061) synthetase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. nih.gov By blocking this pathway, these compounds effectively halt bacterial growth. nih.gov Research has focused on synthesizing derivatives that can overcome common resistance mechanisms, such as mutations in the DHPS enzyme. pensoft.net

Studies have shown that certain thiazole derivatives exhibit potent activity against resistant strains of bacteria, including Staphylococcus aureus. Some of these compounds have demonstrated minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics, highlighting their potential as effective therapeutic agents.

The development of hybrid antimicrobials that combine the thiazole-sulfonamide scaffold with other antibacterial agents is a promising strategy to combat resistance. nih.gov This approach can lead to synergistic effects, where the combined activity of the two components is greater than the sum of their individual activities. For example, combining these derivatives with cell-penetrating peptides has been shown to enhance their efficacy. nih.gov

The following table summarizes the antimicrobial activity of selected thiazole sulfonamide derivatives against various bacterial strains:

| Compound/Derivative | Target Organism(s) | Key Findings |

| N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives | Gram-negative and Gram-positive bacteria | Potent antibacterial activity, especially when combined with a cell-penetrating peptide. nih.gov |

| Thiazole-sulfanilamide derivatives (M3, M4, M5) | Staphylococcus aureus, Escherichia coli | Showed effectiveness against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net |

| Pyridyl-thiazole sulfonamide hybrids | Various microbial strains | Synthesized to evaluate antimicrobial properties against a range of microbes. dergipark.org.tr |

| Thienopyrimidine-sulfadiazine hybrid | Staphylococcus aureus | Enhanced antibacterial activity compared to sulfadiazine (B1682646) alone. mdpi.com |

Advanced Methodologies for Compound Synthesis and Characterization in Drug Discovery Pipelines

The efficient synthesis and thorough characterization of novel compounds are fundamental to the drug discovery process. chemscene.com In the context of this compound derivatives, researchers are continuously developing and refining synthetic methodologies to improve yields, reduce reaction times, and enable the creation of more complex molecules. researchgate.netiaea.org

One common synthetic route involves the reaction of sulfanilamide (B372717) with chloro-acetyl chloride to form an intermediate, which is then further modified to introduce the thiazole ring. nih.gov Microwave-assisted synthesis has emerged as a valuable tool, often leading to higher yields and shorter reaction times compared to conventional heating methods. pensoft.net Multi-component reactions, where several starting materials are combined in a single step to form a complex product, also offer an efficient approach to generating diverse libraries of compounds. iaea.org

The characterization of newly synthesized compounds is crucial to confirm their structure and purity. A range of spectroscopic techniques are employed for this purpose, including:

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the functional groups present in the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To determine the precise arrangement of atoms within the molecule. nih.gov

Mass Spectrometry (MS): To determine the molecular weight of the compound. researchgate.net

X-ray Crystallography: To determine the three-dimensional structure of crystalline compounds. researchgate.net

In addition to these experimental techniques, computational methods play an increasingly important role in drug discovery. iaea.org Molecular docking studies, for example, can be used to predict how a compound will bind to its biological target, providing valuable insights that can guide the design of more potent and selective inhibitors. nih.govnih.gov These in silico approaches can help to prioritize compounds for synthesis and biological testing, thereby accelerating the drug discovery pipeline. iaea.org

Analysis of the Patent Landscape for 4 Methyl 1,3 Thiazole 5 Sulfonamide and Its Derivatives

Synthetic Methodologies and Process Innovations in Patent Literature

Innovations in the synthesis of derivatives of 4-methyl-1,3-thiazole-5-sulfonamide are a key feature of the patent landscape. Companies seek to develop more efficient, cost-effective, and environmentally friendly manufacturing processes. A notable example is the improved synthesis of N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide, a derivative of the core compound.

One significant patented process innovation involves moving away from toxic reagents. For instance, patent WO2013045479A1 discloses a method that avoids the use of toxic organic tin compounds, which are known to cause issues with product contamination and waste disposal. google.com This improved synthesis utilizes boronic acid derivatives or borolane reagents. google.com The resulting boric acid byproduct is easily removable through an aqueous wash, presenting a significant advantage in process chemistry. google.com

The patented method outlines a multi-step process that improves upon previous synthetic routes. The key steps involve the reaction of a substituted phenylacetic acid with 4-methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide to yield the final product, which is then converted into a stable mesylate monohydrate salt. google.com This salt form demonstrated increased long-term stability. google.com

Table 1: Patented Synthesis Innovation for a this compound Derivative google.com

| Step | Description | Innovation Highlight |

| Step A | Reaction of a halogenated phenylacetic acid derivative with a boronic acid derivative (e.g., borolane, borinane) to form an intermediate, which is then reacted with a pyridine (B92270) compound. | Avoids toxic organic tin compounds by using boron-containing reagents. google.com |

| Step B | Reaction of the (4-pyridin-2-ylphenyl)acetic acid from Step A with 4-methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide. | A direct coupling step to form the core amide linkage of the final product. google.com |

| Step C | Conversion of the final product into a crystalline methanesulfonic acid monohydrate salt. | Results in a highly pure (>99%) and stable form of the compound with low residual palladium (<2 ppm). google.com |

This patented methodology demonstrates a strategic focus on not only the final compound but also on a robust and safer manufacturing process, which is crucial for large-scale production for research and development purposes.

Patent Claims on Novel Thiazole-Sulfonamide Derivatives with Pre-Clinical Activity

The patent literature is rich with claims for novel derivatives of the this compound scaffold, showcasing a wide range of pre-clinical biological activities. These patents protect new chemical entities and their potential use in various research areas, primarily in the pre-clinical stages.

For example, the crystalline derivative N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)-phenyl]acetamide methanesulfonic acid monohydrate, synthesized via the innovative method described previously, was found to be highly active against herpes viruses in pre-clinical models. google.com This discovery is protected under patent WO2013045479A1, which claims the compound's use for research into diseases caused by herpes simplex viruses. google.com

Other patents describe thiazole-sulfonamide derivatives as potent inhibitors of various enzymes, a common strategy in drug discovery research. A review of recent patents highlights that thiazole (B1198619) sulfonamide derivatives have been synthesized and tested for their inhibitory activity against the ErbB family of receptor tyrosine kinases, which are implicated in cancer cell signaling pathways. researchgate.net

Furthermore, recent research has explored thiazole-sulfonamide derivatives as potential agents against neurodegenerative diseases. A series of novel thiazole-bearing sulfonamide analogs were synthesized and evaluated for their potential as anti-Alzheimer's agents by testing their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.comnih.gov Several of these compounds demonstrated significant inhibitory activity in in-vitro assays, with some analogs showing higher potency than the standard drug, Donepezil. mdpi.comnih.gov

Table 2: Examples of Patented Thiazole-Sulfonamide Derivatives and their Pre-Clinical Activity

| Derivative/Analog Structure | Pre-Clinical Activity Claimed/Observed | Target/Model | Patent/Reference |

| N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide methanesulfonic acid monohydrate | Antiviral activity | Herpes Simplex Viruses | WO2013045479A1 google.com |

| Thiazole sulfonamide derivatives | Kinase inhibition | ErbB protein kinase family (in substrate phosphorylation assays) | Recent Patents on Anti-Cancer Drug Discovery, 2015, Vol. 10, No. 3 researchgate.net |

| Novel thiazole-bearing sulfonamide analogs (e.g., Analog 1) | Enzyme inhibition (IC₅₀ = 0.10 ± 0.05 µM for AChE; 0.20 ± 0.050 µM for BuChE) | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) | Molecules 2023, 28(2), 559 mdpi.comnih.gov |

These examples underscore the strategy of patenting novel, well-characterized derivatives with promising pre-clinical data to secure intellectual property rights early in the research and development process.

Strategic Patenting for Future Research and Development (Excluding Clinical Claims)

A key strategy for protecting future research and development in the field of this compound chemistry is the use of broad patent claims, particularly Markush claims. A Markush claim allows an applicant to claim a group of structurally related compounds using a generic chemical formula, without having to synthesize and test every single one. uspto.gov This is a powerful tool for protecting a "molecular scaffold" and the vast chemical space around it. google.comacs.org

By patenting a core structure like this compound and defining various possible substituents at different positions (R-groups), a company can lay claim to thousands or even millions of potential derivatives. This strategy creates a protective umbrella over a research program, deterring competitors from working on structurally similar compounds for any application, including non-clinical research tools, chemical intermediates, or materials science applications.

The elements of a strategic patenting approach for R&D in this area include:

Scaffold Hopping and Modification: Patenting not only the primary thiazole-sulfonamide scaffold but also related heterocyclic systems where, for example, the thiazole ring is replaced by another bioisostere.

Broad Markush Claims: Defining a class of compounds with a common core but variable peripheral groups. The patent claims will typically read "selected from the group consisting of..." followed by a list of atoms or functional groups. finnegan.comspruson.com This prevents others from making minor, obvious modifications to circumvent the patent.

Composition of Matter Claims: These are the strongest form of patent protection, covering the novel chemical entity itself, regardless of its method of synthesis or use.

Method-of-Use Patents (for Research): Claiming the use of the patented compounds as research tools, for example, as inhibitors of a specific enzyme in laboratory assays or as probes for studying biological pathways. This can be valuable even without any therapeutic claims.

This multi-pronged patenting strategy ensures that the investment in identifying and developing a promising chemical scaffold is protected from multiple angles, securing the freedom to operate and innovate for future research and development activities.

Q & A

Q. How are advanced analytical techniques applied to resolve stereochemical ambiguities?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structures using SHELXL for absolute configuration determination .

- Chiral HPLC : Separate enantiomers using columns like Chiralpak IG with hexane/isopropanol mobile phases .

- Circular Dichroism (CD) : Confirm chirality in solution phase for bioactive conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.